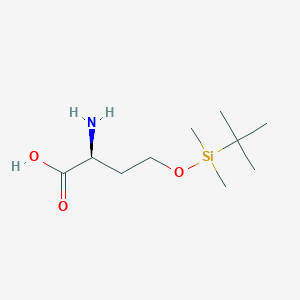
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid
Overview
Description
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of an amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, typically at room temperature, and the reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out to remove the TBDMS protecting group, yielding the free hydroxyl compound.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to cleave the TBDMS group.
Substitution: Various nucleophiles can be used to substitute the TBDMS group, depending on the desired product.
Major Products
The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability and protection during multi-step synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential use in drug development. The compound’s stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: Employed in the production of pharmaceuticals and fine chemicals. .
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid involves the interaction of the TBDMS group with various molecular targets. The TBDMS group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The amino acid moiety can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-hydroxybutanoic acid: The unprotected form of the compound, lacking the TBDMS group.
(S)-2-Amino-4-((trimethylsilyl)oxy)butanoic acid: A similar compound with a trimethylsilyl (TMS) protecting group instead of TBDMS.
(S)-2-Amino-4-((tert-butyldiphenylsilyl)oxy)butanoic acid: A compound with a tert-butyldiphenylsilyl (TBDPS) protecting group.
Uniqueness
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is unique due to the steric bulk and stability provided by the TBDMS group. This makes it more resistant to hydrolysis and other side reactions compared to compounds with smaller protecting groups like TMS. The TBDMS group also enhances the compound’s solubility and reactivity in organic solvents, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGDICOIJEWPX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)
![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)
![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)
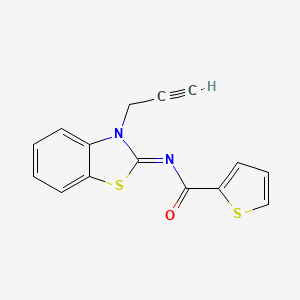
![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)
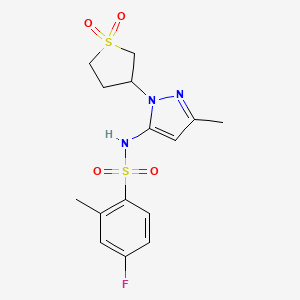
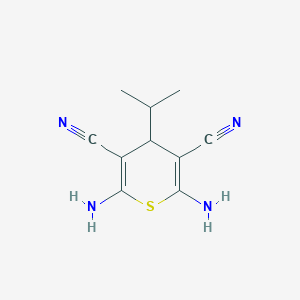
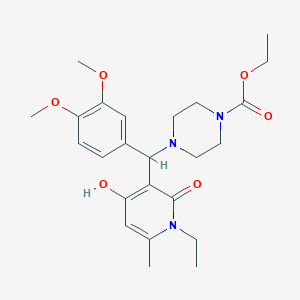
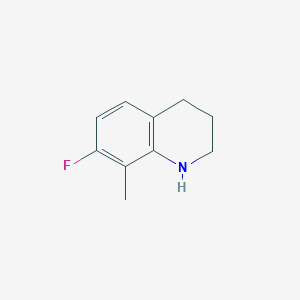
![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)
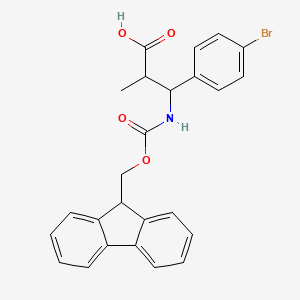
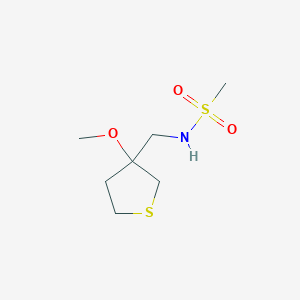
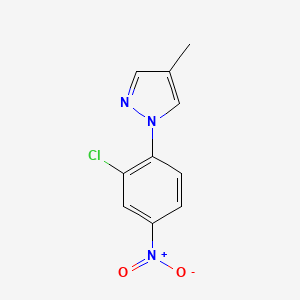
![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)
